Cas no 2059914-95-1 (1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-)

1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-
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- インチ: 1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3/t5-/m0/s1
- InChIKey: PZSRJLZFQGEFSY-YFKPBYRVSA-N
- ほほえんだ: C(C1N=NN(C)C=1)[C@@H](N)C
1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340724-0.5g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-340724-10.0g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-340724-0.25g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-340724-1.0g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034655-1g |
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95% | 1g |
¥13622.0 | 2023-03-11 | |
Enamine | EN300-340724-0.05g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-340724-5.0g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-340724-0.1g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-340724-2.5g |
(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
2059914-95-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 |
1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-に関する追加情報
Comprehensive Overview of 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- (CAS No. 2059914-95-1)
The compound 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- (CAS No. 2059914-95-1) is a specialized organic molecule featuring a triazole core, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining a triazole ring with an ethanamine side chain, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its stereochemistry, as the (αS) configuration can influence its biological activity and interaction with target proteins.
In recent years, the demand for triazole-based compounds has surged due to their applications in drug discovery, particularly in the development of antifungal and antiviral agents. The 1H-1,2,3-Triazole-4-ethanamine derivative is no exception, with studies highlighting its potential as a building block for small-molecule inhibitors. Its α,1-dimethyl substitution pattern further enhances its stability and bioavailability, making it a valuable candidate for medicinal chemistry projects.
From an industrial perspective, CAS No. 2059914-95-1 is often sought after for its role in click chemistry reactions. The triazole ring is a hallmark of this approach, enabling efficient and selective bond formation under mild conditions. This has led to its widespread use in bioconjugation, materials science, and polymer chemistry. Companies specializing in custom synthesis frequently list this compound as a key offering, catering to the growing needs of R&D laboratories.
Environmental and regulatory considerations are also critical when discussing 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-. While it is not classified as hazardous, its synthesis and handling require adherence to standard safety protocols. Researchers are increasingly focusing on green chemistry alternatives to traditional synthetic routes, aiming to reduce waste and energy consumption. This aligns with global trends toward sustainable chemical production.
Another area of interest is the compound's potential in catalysis. The triazole moiety can act as a ligand in metal-catalyzed reactions, offering tunable electronic properties. This has implications for asymmetric synthesis, where the (αS) configuration could play a pivotal role in achieving high enantioselectivity. Such applications are particularly relevant in the manufacture of chiral drugs, where purity and stereochemical control are paramount.
For those searching for CAS No. 2059914-95-1 suppliers, it is essential to verify the compound's purity and stereochemical integrity. Analytical techniques such as HPLC and NMR are commonly employed to ensure quality. Additionally, the compound's solubility and stability under various conditions should be considered when planning experiments. These factors are frequently addressed in technical datasheets provided by reputable manufacturers.
In summary, 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- represents a fascinating intersection of chemistry and biology. Its applications span from drug development to materials science, driven by its structural versatility and functional group compatibility. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow.
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